Methallyl 2,5-dimethylphenyl ether
Description
Methallyl 2,5-dimethylphenyl ether (chemical formula: C₁₂H₁₆O) is an ether derivative featuring a methallyl group (–O–CH₂–C(CH₃)=CH₂) attached to a 2,5-dimethylphenyl aromatic ring. Its structure combines the electron-donating methyl groups on the aromatic ring with the reactive methallyl ether moiety, which may influence its stability, reactivity, and intermolecular interactions .
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1,4-dimethyl-2-(2-methylprop-2-enoxy)benzene |
InChI |
InChI=1S/C12H16O/c1-9(2)8-13-12-7-10(3)5-6-11(12)4/h5-7H,1,8H2,2-4H3 |
InChI Key |
YHBMWFATFXUDTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methallyl 2,5-dimethylphenyl ether with three related compounds from the Kanto Reagents catalog () and broader chemical literature. Key differences in functional groups, physical properties, and reactivity are highlighted.
Functional Group and Structural Analysis
Key Observations :
- Ether vs. Amine/Carboxamide : The absence of nitrogen in this compound reduces its hydrogen-bonding capacity compared to piperazine or carboxamide derivatives. This results in lower boiling points and solubility in polar solvents relative to nitrogen-containing analogs.
- However, carboxamide derivatives (e.g., the deuterated compound) exhibit higher thermal stability due to resonance stabilization of the amide group .
Physical and Chemical Properties
Key Findings :
- Thermal Stability : The deuterated carboxamide’s stability surpasses that of the ether and piperazine derivatives, attributed to isotopic substitution and delocalized amide electrons.
- Reactivity : Methallyl ethers undergo cleavage under acidic conditions (e.g., HBr/H₂O), whereas piperazine derivatives react preferentially with electrophiles (e.g., alkyl halides) .
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